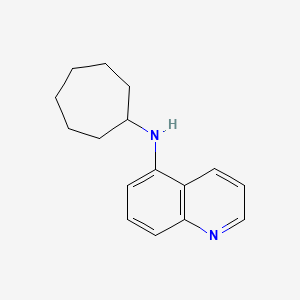
N-cycloheptylquinolin-5-amine
Descripción general
Descripción
N-cycloheptylquinolin-5-amine is a biochemical used for proteomics research . It has a molecular formula of C16H20N2 and a molecular weight of 240.34 .
Synthesis Analysis
The synthesis of this compound can be accomplished through several methods, including cyclization of heptanenitrile and quinoline-5-carboxylic acid, reduction of N-cycloheptylquinoline-5-nitrile, and reductive amination of heptaldehyde and quinoline-5-amine.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H20N2/c1-2-4-8-13 (7-3-1)18-16-11-5-10-15-14 (16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place and kept sealed in dry conditions .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Catalytic Activity and Synthesis of Derivatives : Research has shown the synthesis of stable cyclic (alkyl)(amino)carbenes, with applications in catalyzing the synthesis of 1,2-dihydroquinoline derivatives through gold(I) catalyzed hydroamination. This process illustrates the compound's role in expanding the scope of nitrogen-containing heterocycles synthesis (Zeng et al., 2009).
Photochemical Activation for Cell Physiology Studies : Another application is the photochemical activation of tertiary amines, including the study of cell physiology. The photoactivation of molecules like tamoxifen demonstrates the compound's utility in releasing bioactive molecules through both one- and two-photon excitation (Asad et al., 2017).
Palladium-catalyzed Amination : The palladium-catalyzed amination of aryl bromides to rapidly prepare aminoquinolines under microwave conditions reveals another dimension of chemical synthesis where such compounds can be efficiently and quickly generated (Wang et al., 2003).
Cascade Synthesis of Arylsulfonylquinolines : A method was developed for the synthesis of 3-arylsulfonylquinoline derivatives through a metal-free process. This showcases the compound's relevance in pharmaceutical drug development, offering a straightforward route to form quinoline rings and C-S bonds in one step (Zhang et al., 2016).
Methodology Enhancement and New Reactions
Direct Organocatalytic Asymmetric Reactions : The compound has been utilized in catalyzing heterodomino reactions for the synthesis of complex organic molecules, demonstrating its role in creating highly substituted, symmetrical, and nonsymmetrical molecules through a diastereoselective process (Ramachary et al., 2004).
Synthesis of N,C-coupled Naphthylisoquinoline Alkaloids : Demonstrating its versatility, the compound has been used in the total synthesis of N,C-coupled naphthylisoquinoline alkaloids with antileishmanial activities, showing potential for medicinal chemistry applications (Bringmann et al., 2010).
Safety and Hazards
Direcciones Futuras
While specific future directions for N-cycloheptylquinolin-5-amine are not mentioned in the literature, quinoline compounds are a focus of ongoing research due to their potential applications in medicinal chemistry .
Relevant Papers There are several papers that discuss the synthesis and properties of quinoline compounds . These papers could provide further insights into the properties and potential applications of this compound.
Propiedades
IUPAC Name |
N-cycloheptylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-4-8-13(7-3-1)18-16-11-5-10-15-14(16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWYCVXMLARKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



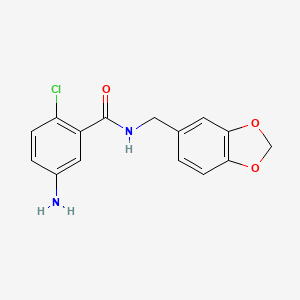
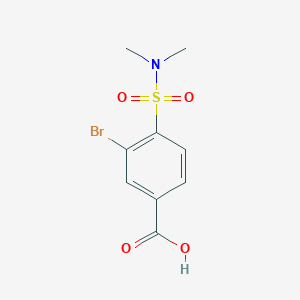
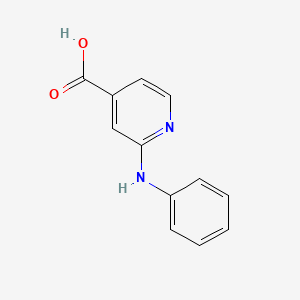
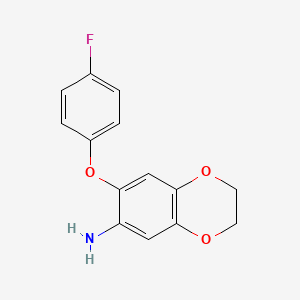
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
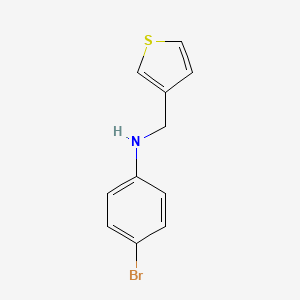
amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)
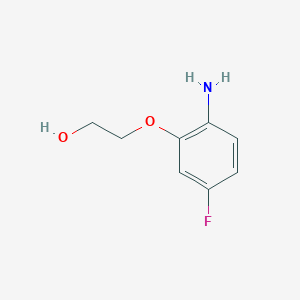



amine](/img/structure/B1517587.png)
